2-((R)-3-Dimethylamino-pyrrolidin-1-yl)-ethanol
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Overview
Description
2-(®-3-Dimethylamino-pyrrolidin-1-yl)-ethanol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a pyrrolidine ring substituted with a dimethylamino group and an ethanol moiety. Its unique structure imparts specific chemical and physical properties that make it valuable in synthetic chemistry, pharmaceuticals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(®-3-Dimethylamino-pyrrolidin-1-yl)-ethanol typically involves the reaction of ®-3-dimethylaminopyrrolidine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction. The reaction temperature is maintained at a moderate level to ensure the formation of the desired product without significant side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-(®-3-Dimethylamino-pyrrolidin-1-yl)-ethanol may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process. Purification of the product is typically achieved through distillation or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(®-3-Dimethylamino-pyrrolidin-1-yl)-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
2-(®-3-Dimethylamino-pyrrolidin-1-yl)-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(®-3-Dimethylamino-pyrrolidin-1-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses, making it a valuable tool in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
2-((S)-3-Dimethylamino-pyrrolidin-1-yl)-ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Dimethylamino-1-propanol: A structurally similar compound with a different arrangement of functional groups.
N,N-Dimethyl-1,3-propanediamine: Another related compound with similar reactivity but different applications.
Uniqueness
2-(®-3-Dimethylamino-pyrrolidin-1-yl)-ethanol is unique due to its chiral nature and specific arrangement of functional groups, which impart distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9(2)8-3-4-10(7-8)5-6-11/h8,11H,3-7H2,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYAICRMZYZPMU-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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